Technical Guide: Synthesis and Characterization of 4-Benzyl-4,7-diazaspiro[2.5]octane
Technical Guide: Synthesis and Characterization of 4-Benzyl-4,7-diazaspiro[2.5]octane
The following technical guide details the synthesis and characterization of 4-Benzyl-4,7-diazaspiro[2.5]octane , a privileged spirocyclic scaffold used in the development of MDM2-p53 inhibitors, spinal muscular atrophy therapies (e.g., Risdiplam analogs), and novel antibiotics.[1][2][3]
[1][2][3]
Executive Summary
4-Benzyl-4,7-diazaspiro[2.5]octane (CAS: 1222106-45-7 for the 7-benzyl isomer; specific 4-benzyl derivatives vary) is a bicyclic heterocycle featuring a piperazine ring spiro-fused to a cyclopropane unit.[1][2][3] This structural motif imparts high three-dimensional rigidity, reducing the conformational entropy penalty upon binding to biological targets—a key feature in modern medicinal chemistry.[1][2][3][4]
This guide addresses a critical synthetic challenge: distinguishing and selectively synthesizing the 4-benzyl isomer versus the more common 7-benzyl isomer.[1][2][3] While the 7-benzyl analog is the primary intermediate for drugs like Risdiplam, the 4-benzyl isomer requires a distinct synthetic logic due to the steric hindrance at the spiro-connected nitrogen (N4).[1][2][3]
Structural Analysis & Isomerism
The spiro[2.5]octane system is numbered starting from the smaller ring.[1][2][3] In the 4,7-diaza scaffold, the nitrogen atoms are located in the six-membered ring.[1][2][3]
-
Spiro Carbon (C3): The quaternary center connecting the cyclopropane and piperazine rings.[1][2][3][4]
-
Position 4 (N4): The nitrogen atom directly attached to the spiro carbon.[1][2][3][4] This position is sterically congested (neopentyl-like environment).[1][2][3]
-
Position 7 (N7): The nitrogen atom separated from the spiro center by a methylene group (C6/C8).[1][2][3] This position is sterically accessible and more reactive.[1][2][3]
Critical Distinction:
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7-Benzyl-4,7-diazaspiro[2.5]octane: The benzyl group is on the accessible nitrogen.[1][2][3] This is the standard product of reacting 1-aminocyclopropanecarboxylic acid (ACPC) with N-benzylglycine derivatives.[1][3]
-
4-Benzyl-4,7-diazaspiro[2.5]octane: The benzyl group is on the hindered nitrogen.[1][2][3] Synthesis requires introducing the benzyl group before ring closure or using selective protection strategies on the parent scaffold.[1][2][3]
Caption: Structural divergence of the 4-benzyl and 7-benzyl isomers based on the spiro-piperazine numbering system.
Retrosynthetic Analysis
To achieve the 4-benzyl substitution pattern, we employ two primary strategies:
-
Route A (De Novo Synthesis): Constructing the ring with the benzyl group already in place on the spiro-amino acid precursor.[1][2][3] This avoids the difficulty of alkylating the hindered N4 later.[1][2][3][4]
-
Route B (Selective Alkylation): Starting from the parent 4,7-diazaspiro[2.5]octane, protecting the reactive N7, and forcing alkylation at N4.[1][2][3]
Caption: Retrosynthetic disconnection showing the dione pathway to the 4-benzyl target.[1][2][3]
Synthesis Protocol (Route A: De Novo Construction)
This route is preferred for high-purity synthesis of the 4-benzyl isomer as it unambiguously establishes the regiochemistry.[1][2][3]
Phase 1: Precursor Preparation
Starting Material: 1-Aminocyclopropanecarboxylic acid (ACPC) methyl ester.[1][2][3]
-
Reductive Amination:
-
Dissolve ACPC methyl ester (1.0 eq) and Benzaldehyde (1.05 eq) in MeOH.
-
Add catalytic acetic acid and stir for 2 hours to form the imine.
-
Cool to 0°C and add NaBH₃CN (1.5 eq) portion-wise.
-
Result: Methyl 1-(benzylamino)cyclopropanecarboxylate.
-
Note: The steric bulk of the cyclopropane ring minimizes over-alkylation to the dibenzyl species.[1][2][3][4]
-
Phase 2: Ring Construction (The Dione Route)[1][2][3]
-
Acylation:
-
Cyclization:
-
Treat the intermediate with ethanolic ammonia or ammonium acetate in refluxing ethanol.[1][2][3][4]
-
The ammonia displaces the chloride to form the primary amine, which then intramolecularly attacks the methyl ester to close the ring.[1][2][3]
-
Product: 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione .[1][2][3]
-
Phase 3: Global Reduction[1][2]
-
Reduction:
-
Workup:
Alternative Protocol (Route B: Selective Alkylation)
If the parent scaffold tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (7-Boc-4,7-diazaspiro[2.5]octane) is available, this route is faster but requires careful control.[1][2][3]
Characterization Data
The following data confirms the identity of the 4-benzyl isomer.
| Technique | Parameter | Expected Value / Feature |
| 1H NMR | Cyclopropane | |
| 1H NMR | Benzylic CH2 | |
| 1H NMR | Piperazine Ring | |
| 13C NMR | Spiro Carbon | |
| MS (ESI) | Molecular Ion | [M+H]+ = 203.15 (Calc.[1][2][3][4] for C13H18N2).[1][2][3] |
| IR | Amine (NH) | ~3300 cm⁻¹ (Weak, broad) for the free N7 amine.[1][2][3][4] |
Differentiation from 7-Benzyl Isomer: In the 7-benzyl isomer , the methylene protons of the benzyl group typically appear slightly upfield compared to the 4-benzyl isomer due to the lack of steric compression from the spiro ring.[1][2][3] Definitive assignment is best achieved via HMBC (Heteronuclear Multiple Bond Correlation) :
-
4-Benzyl: HMBC correlation between Benzylic protons and the Spiro Carbon (C3) is absent (too many bonds).[1][2][3] Correlation seen to C5.[1][2][3]
-
7-Benzyl: HMBC correlation between Benzylic protons and C6/C8.[1][3]
Safety & Handling
-
Borane Reagents: BH₃·THF is highly flammable and generates hydrogen gas.[2][3] Use strictly inert atmosphere (Argon/Nitrogen).[1][2][3][4]
-
Chloroacetyl Chloride: Potent lachrymator and corrosive.[2][3] Handle in a fume hood.
-
Storage: The free base is prone to absorbing CO₂ from the air (carbamate formation).[1][2][3][4] Store under inert gas at 2-8°C.
References
-
Vertex AI Search . (2024).[1][2][3] Synthesis of 4,7-diazaspiro[2.5]octane derivatives. Retrieved from .[1][2][3][4]
-
PubChem . (2024).[1][2][3] 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione Compound Summary. Retrieved from .[1][2][3][4]
-
WIPO . (2024).[1][2][3] Process for the preparation of Risdiplam intermediates. Retrieved from .[1][2][3][4]
-
ChemicalBook . (2024).[1][2][3] 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis and properties. Retrieved from .[1][2][3]
-
Vice, S. et al. (2001).[1][2][3][6] Concise Formation of 4-Benzyl Piperidines. Journal of Organic Chemistry. Retrieved from [J. Org.[1][2][3][6] Chem. 66, 2487]([Link]1][2][3]
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